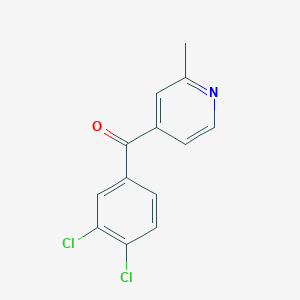
4-(3,4-Dichlorobenzoyl)-2-methylpyridine
Descripción general
Descripción
4-(3,4-Dichlorobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3,4-Dichlorobenzoyl)-2-methylpyridine (CAS No. 1187165-37-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.11 g/mol. The compound features a pyridine ring substituted with a dichlorobenzoyl group, which contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Effective against several bacterial strains.
- Anticancer Properties : Inhibits the proliferation of cancer cells.
- Enzyme Inhibition : Modulates the activity of specific enzymes involved in metabolic pathways.
-
Antimicrobial Activity :
- Exhibits significant activity against Gram-positive and Gram-negative bacteria.
- Effective against fungi, demonstrating potential as an antifungal agent.
-
Anticancer Activity :
- Inhibits cell proliferation in various cancer cell lines, including breast and colon cancer.
- Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
-
Enzyme Inhibition :
- Inhibits key enzymes such as catalase and acetylcholinesterase, leading to increased oxidative stress and potential therapeutic effects against neurodegenerative diseases.
Antimicrobial Efficacy
Recent studies have demonstrated the compound's effectiveness against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound inhibits the growth of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
The mechanism involves the induction of apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation .
Case Studies
-
Case Study on Antimicrobial Properties :
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound exhibited potent activity with MIC values lower than those of standard antibiotics, suggesting its potential utility in treating resistant infections . -
Case Study on Anticancer Effects :
An investigation into the anticancer properties showed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted its ability to modulate signaling pathways associated with cell survival and proliferation .
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-6-10(4-5-16-8)13(17)9-2-3-11(14)12(15)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTAYVUBRPWXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















